molecular formula C18H21Cl2N3O B13740679 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride CAS No. 15496-52-3

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride

Cat. No.: B13740679
CAS No.: 15496-52-3
M. Wt: 366.3 g/mol
InChI Key: XVVNDHSRUVYMFD-UHFFFAOYSA-N
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Description

5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride is a complex organic compound that belongs to the class of dibenzodiazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the dibenzodiazepine core, followed by the introduction of the chloro and dimethylaminoethyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

In medicine, this compound could be explored for its pharmacological properties, including potential therapeutic effects on various diseases.

Industry

In industry, it may find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another dibenzodiazepine with anxiolytic properties.

    Chlordiazepoxide: A compound with similar structural features and pharmacological effects.

Uniqueness

The uniqueness of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride lies in its specific substituents, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

CAS No.

15496-52-3

Molecular Formula

C18H21Cl2N3O

Molecular Weight

366.3 g/mol

IUPAC Name

2-(3-chloro-11-methyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H20ClN3O.ClH/c1-20(2)10-11-22-17-12-13(19)8-9-16(17)21(3)15-7-5-4-6-14(15)18(22)23;/h4-9,12H,10-11H2,1-3H3;1H

InChI Key

XVVNDHSRUVYMFD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C(=O)C3=CC=CC=C31)CC[NH+](C)C.[Cl-]

Origin of Product

United States

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